molecular formula C12H21NO4 B3111288 (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid CAS No. 1821810-67-6

(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid

Cat. No.: B3111288
CAS No.: 1821810-67-6
M. Wt: 243.30
InChI Key: ZFQQTPBWJCJGSV-IUCAKERBSA-N
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Description

(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid: is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s structure includes a piperidine ring, which is a common scaffold in medicinal chemistry, and a tert-butoxycarbonyl (Boc) protecting group, which is frequently used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-methylpiperidine.

    Protection: The amine group of 3-methylpiperidine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step forms the Boc-protected intermediate.

    Carboxylation: The Boc-protected intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carboxylic acid group, potentially converting it to an alcohol or other functional groups.

    Substitution: The Boc-protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically employed to remove the Boc group.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Alcohols or other reduced forms of the carboxylic acid group.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis.

Biology: In biological research, (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is used to study enzyme-substrate interactions and as a building block for designing enzyme inhibitors.

Medicine: The compound serves as a precursor in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.

Industry: In the chemical industry, it is used in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid methyl ester: A methyl ester derivative with similar properties but different reactivity.

    (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxamide: An amide derivative used in similar applications but with different pharmacokinetic properties.

Uniqueness: The presence of the Boc-protecting group in this compound provides stability and allows for selective deprotection, making it a versatile intermediate in organic synthesis. Its chiral nature also adds to its uniqueness, enabling the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQTPBWJCJGSV-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-09-0
Record name trans-1-Boc-3-methylpiperidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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